molecular formula C26H25BrSi2 B14556331 Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane CAS No. 61739-81-9

Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane

Cat. No.: B14556331
CAS No.: 61739-81-9
M. Wt: 473.5 g/mol
InChI Key: KKDRYBUOLDCVFT-UHFFFAOYSA-N
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Description

Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane is a chemical compound that belongs to the class of organosilicon compounds It features a bromine atom attached to a silicon atom, which is further bonded to two diphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane typically involves the reaction of diphenylmethylsilane with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

[ \text{(C}_6\text{H}_5\text{)}_2\text{SiCH}_3 + \text{Br}_2 \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{SiCH}_2\text{Br} + \text{HBr} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and better control over reaction parameters, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of silanols or silamines.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of different silanes.

Scientific Research Applications

Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Potential use in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.

    Industry: Used in the production of specialty polymers and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane involves its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of different functional groups. The silicon atom can form stable bonds with various elements, making the compound versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • Chloro{[methyl(diphenyl)silyl]methyl}diphenylsilane
  • Iodo{[methyl(diphenyl)silyl]methyl}diphenylsilane
  • Fluoro{[methyl(diphenyl)silyl]methyl}diphenylsilane

Uniqueness

Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo.

Properties

CAS No.

61739-81-9

Molecular Formula

C26H25BrSi2

Molecular Weight

473.5 g/mol

IUPAC Name

bromo-[[methyl(diphenyl)silyl]methyl]-diphenylsilane

InChI

InChI=1S/C26H25BrSi2/c1-28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)22-29(27,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,22H2,1H3

InChI Key

KKDRYBUOLDCVFT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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